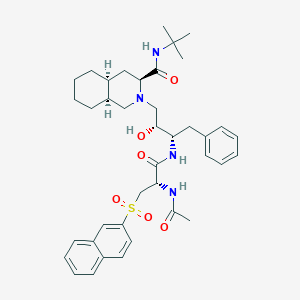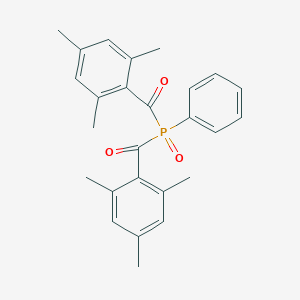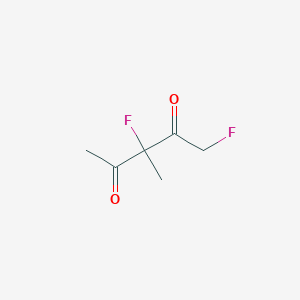
1,3-Difluoro-3-methylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-3-methylpentane-2,4-dione, also known as DFMD, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DFMD is a diketone that is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-3-methylpentane-2,4-dione has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In biology, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a tool to study protein-protein interactions and protein-ligand interactions. In chemistry, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione is not fully understood. However, studies have shown that 1,3-Difluoro-3-methylpentane-2,4-dione can bind to specific proteins and enzymes, leading to changes in their activity. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to anti-inflammatory and anti-cancer effects.
Biochemische Und Physiologische Effekte
1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer effects in various studies. Inflammation is a natural response of the body to injury or infection. However, chronic inflammation has been linked to various diseases, including cancer. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to a reduction in inflammation and a decrease in the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Difluoro-3-methylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1,3-Difluoro-3-methylpentane-2,4-dione is also stable under a wide range of conditions, making it suitable for various applications. However, 1,3-Difluoro-3-methylpentane-2,4-dione has certain limitations. It is highly reactive and can form adducts with various proteins and enzymes, leading to non-specific effects. 1,3-Difluoro-3-methylpentane-2,4-dione can also be toxic at high concentrations, making it important to use it in a controlled manner.
Zukünftige Richtungen
1,3-Difluoro-3-methylpentane-2,4-dione has several potential applications in various fields. Future research should focus on exploring the mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione and identifying its molecular targets. This will help in the development of new drugs and therapies that can target specific proteins and enzymes. 1,3-Difluoro-3-methylpentane-2,4-dione can also be used as a tool to study protein-protein interactions and protein-ligand interactions. Future research should focus on developing new methods to study these interactions using 1,3-Difluoro-3-methylpentane-2,4-dione. Finally, 1,3-Difluoro-3-methylpentane-2,4-dione can be used as a building block for the synthesis of complex organic molecules. Future research should focus on developing new synthetic methods that use 1,3-Difluoro-3-methylpentane-2,4-dione as a starting material.
Synthesemethoden
1,3-Difluoro-3-methylpentane-2,4-dione is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the product is obtained after several purification steps. The synthesis method has been optimized to yield high-quality 1,3-Difluoro-3-methylpentane-2,4-dione with minimal impurities, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
161531-53-9 |
|---|---|
Produktname |
1,3-Difluoro-3-methylpentane-2,4-dione |
Molekularformel |
C6H8F2O2 |
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
1,3-difluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)6(2,8)5(10)3-7/h3H2,1-2H3 |
InChI-Schlüssel |
SVSLXTVHZQIBDP-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)CF)F |
Kanonische SMILES |
CC(=O)C(C)(C(=O)CF)F |
Synonyme |
2,4-Pentanedione, 1,3-difluoro-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



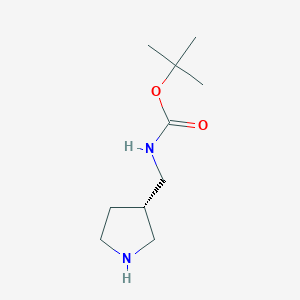
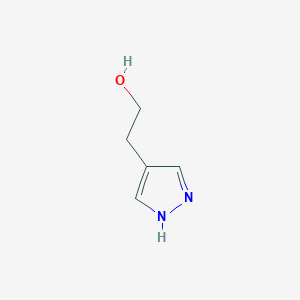
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)


![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
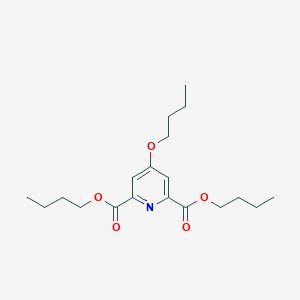
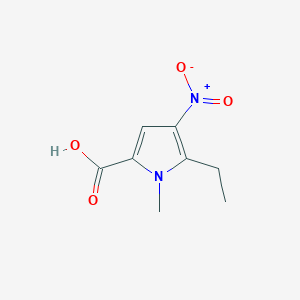
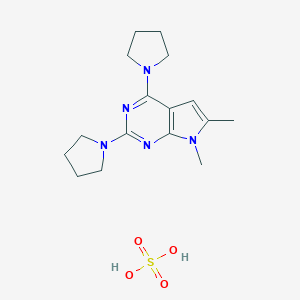
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
